(1R)-1-(3-Furyl)butylamine
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Overview
Description
(1R)-1-(3-Furyl)butylamine is an organic compound that belongs to the class of amines It features a butylamine chain attached to a furan ring, which is a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-Furyl)butylamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-furan carboxaldehyde and butylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The resulting compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3-Furyl)butylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The furan ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups onto the furan ring.
Scientific Research Applications
(1R)-1-(3-Furyl)butylamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biological studies to investigate enzyme interactions or receptor binding.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism by which (1R)-1-(3-Furyl)butylamine exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1R)-1-(3-Furyl)butylamine include other furan derivatives and amines, such as:
(1R)-1-(2-Furyl)butylamine: A similar compound with the furan ring attached at a different position.
(1R)-1-(3-Thienyl)butylamine: A compound with a thiophene ring instead of a furan ring.
(1R)-1-(3-Pyridyl)butylamine: A compound with a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. The presence of the furan ring and the butylamine chain allows for unique interactions and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C8H13NO |
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Molecular Weight |
139.19 g/mol |
IUPAC Name |
(1R)-1-(furan-3-yl)butan-1-amine |
InChI |
InChI=1S/C8H13NO/c1-2-3-8(9)7-4-5-10-6-7/h4-6,8H,2-3,9H2,1H3/t8-/m1/s1 |
InChI Key |
BENHEBGKNYZQOR-MRVPVSSYSA-N |
Isomeric SMILES |
CCC[C@H](C1=COC=C1)N |
Canonical SMILES |
CCCC(C1=COC=C1)N |
Origin of Product |
United States |
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